
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
説明
NSC 59984 is a reactivator of p53 that restores wild-type p53 signaling by activating p73-dependent apoptosis in mutant p53-expressing colon cancer cells. It is reported to induce cell death in colon cancer cells (EC50 = 8.38 µM in p53-null HCT116 cells) without evident toxicity toward normal cells. NSC 59984 has been shown to induce p53 mutant protein degradation via MDM2-mediated ubiquitination.
NSC59984 is a p53 pathway activator. NSC59984 restores wild-type p53 signaling via p73 activation, specifically in mutant p53-expressing colorectal cancer cells. NSC59984 synergizes with CPT11 to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo. NSC59984 as a promising lead compound for anticancer therapy that acts by targeting GOF-mutant p53 and stimulates p73 to restore the p53 pathway signaling.
科学的研究の応用
Cancer Therapy: Mutant p53 Degradation
NSC59984 has been identified as a small molecule that can induce the degradation of mutant p53 in cancer cells. This process is facilitated through a ROS-ERK2-MDM2 axis , where NSC59984 promotes the phosphorylation of ERK2 via ROS, leading to the phosphorylation of MDM2 and subsequent binding to mutant p53 . This binding results in the ubiquitination and degradation of mutant p53, which is hyperstabilized in many cancers and contributes to chemotherapy and radiotherapy resistance .
Restoration of p53 Pathway Signaling
In colorectal cancer cells expressing mutant p53, NSC59984 has been shown to restore wild-type p53 signaling. It does this by activating p73, a homolog of p53, which leads to the induction of p73-dependent cell death in cancer cells. This restoration of p53 pathway signaling is crucial because it can lead to the resumption of normal cell-cycle arrest, cell death, repair, or antiangiogenesis processes that are often disrupted in cancer .
Antitumor Effects Against Colorectal Cancer
NSC59984 has demonstrated antitumor effects against colorectal cancer by depleting mutant p53 and activating p73. This dual action not only suppresses tumor growth but also sensitizes cancer cells to chemotherapy. The compound induces cell death in mutant p53-expressing cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .
Radiotherapy Sensitization
NSC59984 has been found to act as a radiosensitizer for colorectal cancer cells that express mutant p53. When combined with radiation, NSC59984 significantly reduces colony formation in these cancer cells in a dose-dependent manner. This suggests that NSC59984 can enhance the efficacy of radiotherapy, making it a potential adjuvant treatment for cancers with mutant p53 .
Synergy with ROS-Generating Agents
The effectiveness of NSC59984 is enhanced in the presence of reactive oxygen species (ROS). This is because NSC59984 requires ROS to induce mutant p53 degradation via the ERK2 pathway. Since tumor cells generally have higher ROS levels than normal cells, NSC59984 can selectively target cancer cells, synergizing with other ROS-generating agents to potentiate its anticancer effects .
作用機序
Target of Action
NSC59984, also known as (E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one, primarily targets the mutant p53 protein . The p53 protein, often referred to as the “guardian of the genome”, is a tumor suppressor that prevents cancer development .
Mode of Action
NSC59984 restores wild-type p53 signaling and depletes mutant p53 GOF . It induces mutant p53 protein degradation via MDM2 and the ubiquitin–proteasome pathway . NSC59984 treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The NSC59984-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . NSC59984 enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .
Biochemical Pathways
NSC59984 affects the ROS-ERK2-MDM2 axis in cancer cells . This axis is a vulnerability for induction of mutant p53 degradation in cancer cells . NSC59984 treatment promotes a constitutive phosphorylation of ERK2 via ROS in cancer cells . The NSC59984-sustained ERK2 activation is required for MDM2 phosphorylation at serine-166 . NSC59984 enhances phosphorylated-MDM2 binding to mutant p53, which leads to mutant p53 ubiquitination and degradation .
Pharmacokinetics
It’s known that nsc59984 induces mutant p53 protein degradation via mdm2 and the ubiquitin–proteasome pathway This suggests that NSC59984 is able to penetrate the cell membrane, interact with intracellular targets, and induce biochemical changes
Result of Action
NSC59984 treatment leads to the degradation of mutant p53, thereby restoring wild-type p53 signaling . This results in the reactivation of p53 transcriptional regulation, inducing mitochondrial intrinsic apoptosis . NSC59984 treatment of cells also increases reactive oxygen species production .
Action Environment
High cellular ROS increases the efficacy of NSC59984 targeting mutant p53 degradation and antitumor effects . This suggests that the cellular environment, particularly the level of reactive oxygen species, can influence the action, efficacy, and stability of NSC59984 .
特性
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



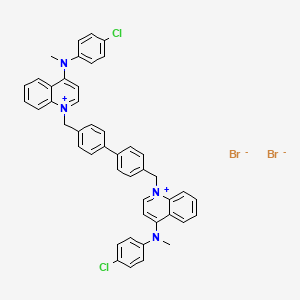

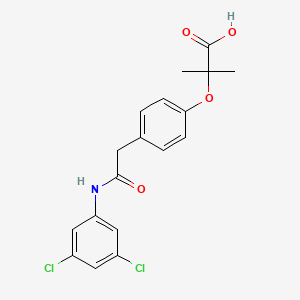

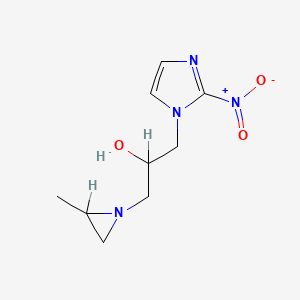
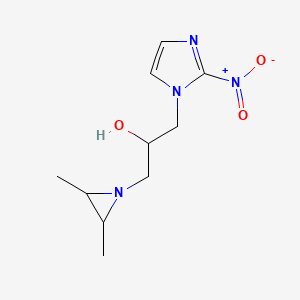
![(5Z)-2-imino-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazolidin-4-one](/img/no-structure.png)
![3-oxo-1,1-di(phenyl)-N-(2-piperidin-1-ylethyl)-5,6,8,8a-tetrahydro-[1,3]oxazolo[4,3-c]pyrazine-7-carboxamide](/img/structure/B1680155.png)

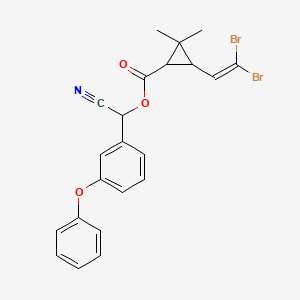
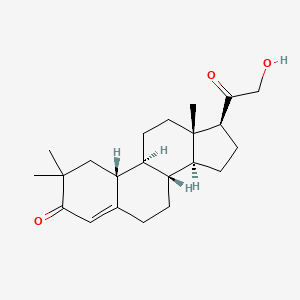
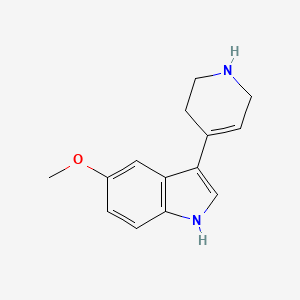
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)